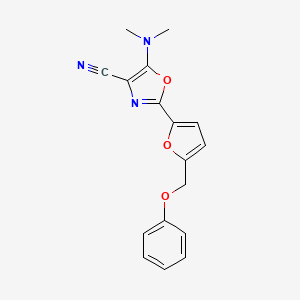

![molecular formula C19H14N4O4S B2960260 6-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide CAS No. 339339-10-5](/img/structure/B2960260.png)

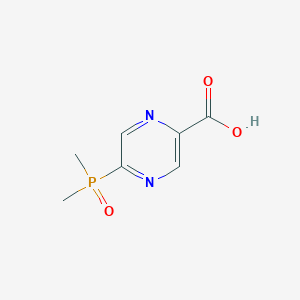

6-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

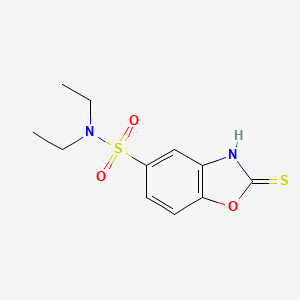

The compound “6-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide” is a complex organic molecule. It likely contains a benzothiazole ring, which is a heterocyclic compound . This type of compounds often exhibits interesting properties and is used in various fields such as medicinal chemistry .

Molecular Structure Analysis

While the exact molecular structure of this compound is not available, it likely contains a benzothiazole ring, a nitro group, and a pyridinylmethyl group . These groups could influence the compound’s physical and chemical properties.Scientific Research Applications

Synthesis and Biological Activity

Novel Complexes for Anticancer Studies

A study elaborated on the synthesis of novel Pd(II) and Pt(II) complexes with potential anticancer properties, leveraging ligands similar to 6-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide. These complexes were analyzed for their structure and evaluated for antibacterial and anticancer activities, revealing promising cytotoxicity against various cancer cell lines (Ghani & Mansour, 2011).

Catalytic Activities and Synthesis Methods

Research on pyridinium salts, including structures related to 6-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide, has shown significant catalytic activities and offered novel synthetic pathways for heterocyclic compounds. These studies contribute to understanding the mechanisms and improving the efficiency of synthesizing complex organic molecules (Kröhnke, 1963).

Environmental Applications

Carbon Dioxide Capture

A specific application in environmental science is the development of materials for carbon dioxide capture. An amine-functionalized benzimidazole-linked polymer was synthesized, incorporating nitro groups for enhanced CO2 uptake. This study illustrates the compound's potential in improving environmental protection and fuel upgrading through selective gas adsorption (Islamoglu et al., 2016).

Antiparasitic Properties

Leishmania and Trichomonas Treatment

In medicinal chemistry, derivatives of 6-nitro- and 6-amino-benzothiazoles, including structures akin to 6-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide, were evaluated for their antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. Compounds demonstrated specific antiproliferative activities, suggesting their potential as therapeutic agents against these parasites (Delmas et al., 2002).

Mechanism of Action

Target of action

The compound contains a benzimidazole moiety, which is a common structural motif in many biologically active compounds. Benzimidazoles are known to interact with a variety of biological targets, including enzymes and receptors .

Biochemical pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Given the presence of a benzimidazole moiety, it could potentially interfere with pathways involving enzymes or receptors that interact with benzimidazoles .

properties

IUPAC Name |

6-nitro-1,1-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O4S/c24-23(25)16-5-6-17-18(12-16)28(26,27)22-19(17)21-15-3-1-13(2-4-15)11-14-7-9-20-10-8-14/h1-10,12H,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNBUXDDWLLEJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=NC=C2)NC3=NS(=O)(=O)C4=C3C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2960178.png)

![4-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methylpyrazole](/img/structure/B2960182.png)

![2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde](/img/structure/B2960186.png)

![3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B2960187.png)

![(E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2960200.png)